MFCD18317786
Description
For example, compounds such as 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine (CAS 918538-05-3, MDL: MFCD11044885) share structural motifs common in triazine derivatives, which are known for their applications in drug discovery and agrochemicals . Key properties of MFCD18317786 likely include:
- Molecular weight: ~180–200 g/mol (based on analogs like C₆H₃Cl₂N₃, MW 188.01) .
- Functional groups: Chlorine substituents and nitrogen-rich heterocycles, which influence reactivity and bioavailability.
- Bioactivity: Potential kinase inhibition or antimicrobial activity, as seen in structurally related pyrrolotriazines and pyrazoles .
Properties
IUPAC Name |
5-(3-acetamidophenyl)-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9(18)17-12-5-3-4-10(6-12)11-7-13(15(19)20)14(21-2)16-8-11/h3-8H,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIZYBLITRZIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687756 | |
| Record name | 5-(3-Acetamidophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-81-5 | |
| Record name | 5-(3-Acetamidophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid typically involves the acetylation of 3-aminophenyl-2-methoxynicotinic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable solvent such as pyridine or acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete acetylation.
Industrial Production Methods: In industrial settings, the production of 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.
Industry: In industrial applications, 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(3-Acetylaminophenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares MFCD18317786 with three analogs from published datasets:
Key Observations :
- Chlorinated analogs (e.g., CAS 918538-05-3) exhibit lower solubility due to increased hydrophobicity, whereas brominated compounds (CAS 1761-61-1) show moderate solubility despite higher molecular weight .
- The presence of pyrrole or pyrazole rings correlates with PAINS (Pan-Assay Interference Compounds) alerts, which may limit drug development .
Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
